

3-Amino-5-chloropyridin-2-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-chloropyridin-2-ol
hydrochloride

Cat. No.: B571951

[Get Quote](#)

Technical Guide: 3-Amino-5-chloropyridin-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known chemical properties of **3-Amino-5-chloropyridin-2-ol hydrochloride** (CAS No: 1261906-29-9), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive experimental data for this specific compound, this document also includes data and established experimental protocols for structurally related pyridine compounds to serve as a reference for handling, characterization, and synthetic strategy development. All presented data is clearly sourced and categorized to ensure clarity for research and development applications.

Introduction

Substituted pyridines are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in a wide range of chemical transformations make them privileged structures in medicinal chemistry. **3-Amino-5-chloropyridin-2-ol hydrochloride** is a functionalized pyridine building block with potential

applications as an intermediate in the synthesis of more complex molecules. This guide summarizes the available physicochemical data and provides context for its use in a laboratory setting.

Physicochemical Properties

Quantitative data for **3-Amino-5-chloropyridin-2-ol hydrochloride** is limited in publicly accessible literature. The following tables summarize the available information for the hydrochloride salt and its corresponding free base, 3-Amino-5-chloropyridin-2-ol.

Compound Identification

Property	3-Amino-5-chloropyridin-2-ol hydrochloride	3-Amino-5-chloropyridin-2-ol (Free Base)
CAS Number	1261906-29-9 [1]	98027-36-2 [1]
Molecular Formula	C ₅ H ₆ Cl ₂ N ₂ O	C ₅ H ₅ ClN ₂ O [1] [2]
IUPAC Name	3-amino-5-chloro-1H-pyridin-2-one;hydrochloride	3-amino-5-chloro-1H-pyridin-2-one [1]

Physical and Chemical Properties

Note: Much of the data for the free base is computationally derived and should be confirmed experimentally.

Property	3-Amino-5-chloropyridin-2-ol hydrochloride	3-Amino-5-chloropyridin-2-ol (Free Base)
Molecular Weight	181.02 g/mol	144.56 g/mol [1]
Appearance	-	Solid (predicted)
Melting Point	No data available	No data available
Boiling Point	No data available	No data available
Solubility	No data available	No data available
Storage Temperature	Room Temperature, Sealed in Dry	No data available
XLogP3-AA	-	0.1 (Computed) [1]
Hydrogen Bond Donor Count	-	2 (Computed) [1]
Hydrogen Bond Acceptor Count	-	2 (Computed) [1]
Topological Polar Surface Area	-	55.1 Å ² (Computed) [1]

Spectral and Safety Data

No experimental spectral data (NMR, IR, Mass Spectrometry) has been reported for **3-Amino-5-chloropyridin-2-ol hydrochloride** or its free base.

Safety and Hazard Information (GHS)

The following hazard classifications are available for the free base, 3-Amino-5-chloropyridin-2-ol. The hydrochloride salt should be handled with similar precautions.

GHS Hazard Statement	Code	Description
Harmful if swallowed	H302	Warning[1]
Causes skin irritation	H315	Warning[1]
Causes serious eye irritation	H319	Warning[1]
May cause respiratory irritation	H335	Warning[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols & Methodologies

While specific synthesis protocols for **3-Amino-5-chloropyridin-2-ol hydrochloride** are not readily available, the synthesis of related aminopyridines can provide valuable methodological insights. The following section details a representative protocol for the synthesis of the isomeric compound 2-Amino-5-chloropyridine, which can serve as a reference.

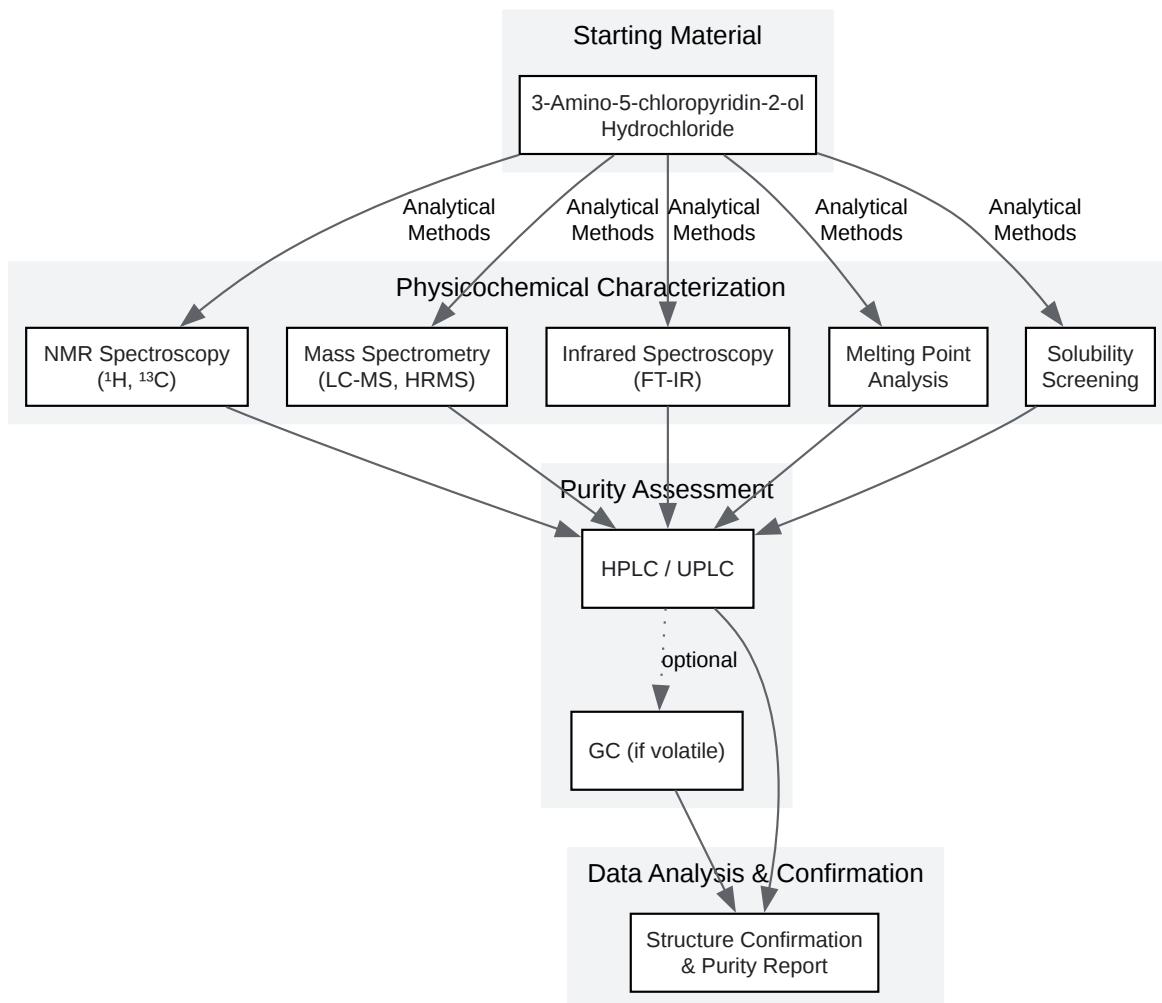
Reference Synthesis: Preparation of 2-Amino-5-chloropyridine

A common method for the synthesis of 2-Amino-5-chloropyridine involves the direct chlorination of 2-aminopyridine in a strongly acidic medium. This approach aims to achieve selective monochlorination while minimizing the formation of dichlorinated byproducts[3].

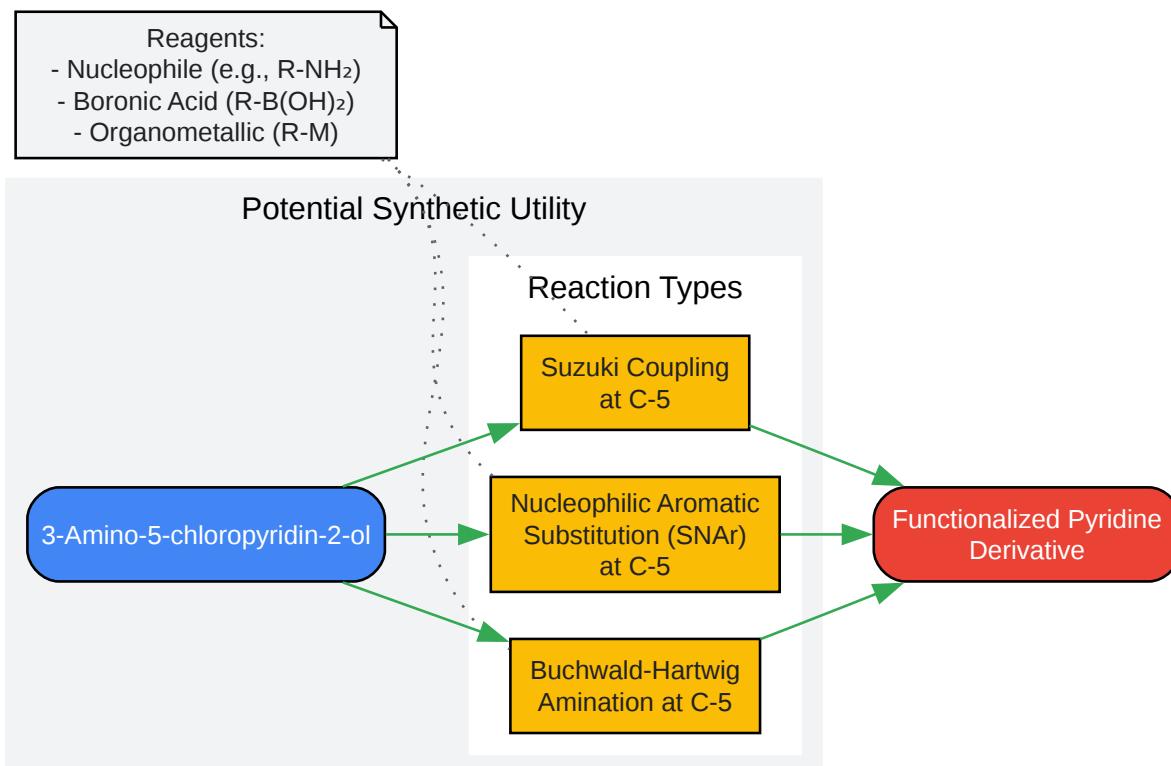
Materials:

- 2-Aminopyridine
- Concentrated Sulfuric Acid (H_2SO_4) or Concentrated Hydrochloric Acid (HCl)
- Chlorine Gas (Cl_2)
- Sodium Hydroxide (NaOH) solution

- Ice


Procedure (Illustrative):

- In a flask equipped for gas dispersion and cooling, slowly add 2-aminopyridine (1.0 eq.) in portions to a strongly acidic medium (e.g., concentrated H_2SO_4) while maintaining the temperature at approximately 25°C with an ice bath[3].
- Cool the reaction mixture to a lower temperature (e.g., -20°C to 10°C)[3].
- Bubble chlorine gas (1.0-1.25 eq.) through the solution over a period of 1-2 hours, ensuring the temperature is carefully controlled[3].
- After the addition is complete, allow the reaction to proceed for a specified duration.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic, which precipitates the crude product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).


Note: This is a generalized procedure based on established methods for a related compound. Reaction conditions, including temperature, solvent, and reaction time, must be optimized for the specific synthesis of 3-Amino-5-chloropyridin-2-ol.

Visualizations: Workflows and Relationships

The following diagrams illustrate logical workflows and relationships relevant to the characterization and synthesis of novel pyridine derivatives like **3-Amino-5-chloropyridin-2-ol hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of a chemical intermediate.

[Click to download full resolution via product page](#)

Caption: Potential reactivity pathways for 3-Amino-5-chloropyridin-2-ol as a building block.

Conclusion

3-Amino-5-chloropyridin-2-ol hydrochloride is a chemical intermediate with potential for use in synthetic chemistry. While comprehensive, experimentally verified data for this specific molecule is sparse, analysis of its structure and comparison with related, well-documented compounds can guide its application in research. The protocols and workflows presented in this guide are intended to provide a foundational framework for scientists and researchers working with this and similar pyridine derivatives. It is strongly recommended that all physicochemical properties be determined experimentally before use in critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-5-chloro-2-hydroxypyridine | C5H5ClN2O | CID 21560644 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-chloro-pyridin-2-ol - Anichem [anichemllc.com]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [3-Amino-5-chloropyridin-2-ol hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b571951#3-amino-5-chloropyridin-2-ol-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b571951#3-amino-5-chloropyridin-2-ol-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com